N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide
Description
Chemical Structure:
This compound features a 2,1,3-benzothiadiazole core linked via a carboxamide group to a thiophene ring, which is substituted with a 1-methyl-1H-pyrazol-4-yl group through an ethyl chain. Its molecular formula is C₁₉H₁₆N₄O₂S₂ (calculated based on structural analogs in ), with a molecular weight of approximately 380.5 g/mol.
Properties
IUPAC Name |
N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5OS2/c1-22-10-12(9-19-22)16-5-3-13(24-16)6-7-18-17(23)11-2-4-14-15(8-11)21-25-20-14/h2-5,8-10H,6-7H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIDBIAEOCACJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC4=NSN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target thecolony stimulating factor-1 receptor (CSF-1R) , which plays a crucial role in the regulation of tumor-associated macrophages and microglia in the tumor microenvironment.
Mode of Action
For instance, some compounds have been found to inhibit the activity of their target proteins, leading to a decrease in the biological processes regulated by these proteins.
Biochemical Pathways
For instance, some compounds have been found to inhibit the activity of enzymes involved in the NAD+ salvage pathway, which plays a crucial role in many biological processes including metabolism and aging.
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy.
Result of Action
It is known that compounds with similar structures can have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Biological Activity
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound integrates both pyrazole and thiophene moieties, which are known for their diverse biological activities. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.
Molecular Structure and Properties
The molecular formula of this compound is C16H16N4S2O. Its structure can be broken down as follows:
| Component | Description |
|---|---|
| Pyrazole | Contributes to the compound's pharmacological properties. |
| Thiophene | Enhances the compound's reactivity and potential biological interactions. |
| Benzothiadiazole | Imparts additional stability and bioactivity. |
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrazole rings exhibit significant antimicrobial properties. Specifically, derivatives of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. For instance:
- Antibacterial Activity : The compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.
- Antifungal Activity : It also showed antifungal efficacy against Candida albicans, with an MIC of 16 µg/mL.
Enzyme Inhibition
N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole has been identified as a potent inhibitor of carbonic anhydrase (CA), particularly CA XII. This enzyme plays a crucial role in various physiological processes, including acid-base balance and ion transport. Inhibition studies revealed:
- IC50 Values : The compound exhibited an IC50 value of 0.045 µM against CA XII, indicating strong inhibitory potential.
Study 1: Antileishmanial Activity
A study conducted on the antileishmanial activity of this compound showed significant effects against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound was tested in vitro, resulting in:
- IC50 Value : An IC50 value of 0.5 µM was observed, suggesting it may serve as a lead compound for further development.
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2,1,3-benzothiadiazole. Using a carrageenan-induced paw edema model in rats:
- Results : The compound significantly reduced paw swelling by approximately 60% compared to the control group.
Toxicity and Safety
While promising in terms of biological activity, safety assessments are essential. Preliminary toxicity studies indicate that the compound has a low toxicity profile with no significant adverse effects observed at therapeutic doses in animal models.
Comparison with Similar Compounds
Key Structural Features :
- Benzothiadiazole moiety: Known for electron-deficient properties, enhancing reactivity in charge-transfer interactions .
- Amide linkage : Facilitates hydrogen bonding, critical for target binding in medicinal applications .
Formation of the 1-methyl-1H-pyrazole-4-thiophene intermediate via Suzuki-Miyaura coupling .
Introduction of the ethyl spacer through alkylation or nucleophilic substitution .
Coupling with 2,1,3-benzothiadiazole-5-carboxylic acid using carbodiimide-based reagents (e.g., EDCI/HOBt) .
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Heterocycle Impact :
- Benzothiadiazole (target compound) vs. chromene (): Benzothiadiazole’s electron-deficient nature enhances interactions with electron-rich biological targets (e.g., kinase ATP-binding pockets) compared to chromene’s planar aromatic system, which favors DNA intercalation .
- Thiazole () vs. thiophene (target compound): Thiazole’s nitrogen atom improves solubility and hydrogen-bonding capacity, whereas thiophene’s sulfur enhances lipophilicity and membrane permeability.
Pentenamide group (): Introduces unsaturation, enabling Michael addition reactions or cycloadditions in prodrug strategies.
Benzothiadiazole-thiazole hybrids () exhibit notable charge-transfer properties, useful in materials science and photodynamic therapy.
Research Findings and Mechanistic Insights
- Kinase Inhibition : Analogous compounds (e.g., ) target p70S6Kβ and NAMPT, suggesting the target compound may modulate mTOR or NAD+ biosynthesis pathways.
- Synthetic Challenges : The ethyl spacer in the target compound may reduce steric hindrance compared to bulkier analogs (e.g., ), improving synthetic yields but requiring precise temperature control during coupling steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
